molecular formula C14H17F3N2O2S B2376996 1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1798033-42-7

1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2376996
CAS No.: 1798033-42-7
M. Wt: 334.36
InChI Key: WOJULTGUPCYQBB-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate is an organic compound that features a trifluoroethyl group attached to a piperidine ring, which is further connected to a pyridine carboxylate moiety with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Similar in structure but lacks the pyridine carboxylate moiety.

    2-(Methylsulfanyl)pyridine-4-carboxylic acid: Contains the pyridine carboxylate moiety but lacks the piperidine and trifluoroethyl groups.

Uniqueness

1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate is unique due to the combination of its trifluoroethyl, piperidine, and pyridine carboxylate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl] 2-methylsulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2S/c1-22-12-8-10(2-5-18-12)13(20)21-11-3-6-19(7-4-11)9-14(15,16)17/h2,5,8,11H,3-4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJULTGUPCYQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)OC2CCN(CC2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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